5-Methylisoxazole-3-carboxylic acid

Description

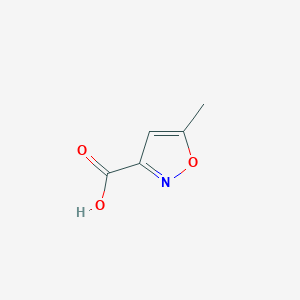

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-3-2-4(5(7)8)6-9-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMPIJWVMVNSRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10878772 | |

| Record name | 5-METHYLISOXAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3405-77-4, 4857-42-5 | |

| Record name | 5-Methyl-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3405-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Carboxy-5-methylisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003405774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-5-isoxazolecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHYLISOXAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylisoxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CARBOXY-5-METHYLISOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZP807C30G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Methylisoxazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisoxazole-3-carboxylic acid, with a CAS Number of 3405-77-4, is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a variety of pharmacologically active molecules.[1][2] Its structural architecture, featuring an isoxazole ring substituted with a methyl group at the 5-position and a carboxylic acid at the 3-position, imparts a unique combination of electronic and steric properties that are instrumental in its chemical reactivity and biological interactions.[1] This compound is a notable metabolite of the anti-arthritic drug, Leflunomide, and its derivatives are explored as kinase inhibitors for potential cancer therapies.[2][3] A thorough understanding of its physical properties is paramount for its effective utilization in medicinal chemistry, process development, and formulation studies.

This technical guide provides a comprehensive examination of the core physical properties of this compound, grounded in available experimental data and theoretical predictions. It is designed to equip researchers and drug development professionals with the critical data and procedural knowledge necessary for the successful application of this versatile intermediate.

Core Physical and Chemical Properties

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅NO₃ | [2][3] |

| Molecular Weight | 127.10 g/mol | [2] |

| IUPAC Name | 5-methyl-1,2-oxazole-3-carboxylic acid | [2] |

| Synonyms | 3-Carboxy-5-methylisoxazole; 5-Methyl-3-isoxazolecarboxylic acid | [2] |

| Physical State | Solid, typically a white to off-white or pale yellow powder/crystal | [1][3] |

| CAS Number | 3405-77-4 | [2][3] |

Thermal Properties

Melting Point

The melting point of a solid is a critical indicator of its purity. For this compound, a range of melting points have been reported, suggesting potential variability due to crystalline form (polymorphism) or the presence of impurities.

| Reported Melting Point (°C) | Source(s) |

| 174 | |

| 172-174 | [3] |

| 168 | [3] |

| 106-110 |

This discrepancy highlights the importance of careful purification and characterization. The higher melting points in the 168-174 °C range are more frequently cited in recent chemical literature and supplier technical data for highly purified material. The lower range of 106-110 °C may correspond to a different crystalline form or a sample with impurities. The presence of impurities typically leads to a depression and broadening of the melting point range.

Differential Scanning Calorimetry is a highly sensitive and accurate method for determining the melting point and other thermal transitions of a substance.

Caption: Workflow for Melting Point Determination using DSC.

Causality in Experimental Design:

-

Small Sample Size (2-5 mg): Ensures uniform heat distribution and minimizes thermal gradients within the sample.

-

Hermetic Sealing: Prevents sublimation or decomposition of the sample during heating.

-

Inert Atmosphere (Nitrogen): Prevents oxidative degradation of the sample at elevated temperatures.

-

Controlled Heating Rate (e.g., 10°C/min): A standardized rate allows for reproducible results and clear peak definition.

Boiling Point

-

Predicted Boiling Point: 312.5 ± 22.0 °C[3]

This prediction is based on computational models and should be regarded as an estimate. Experimental determination would likely require vacuum distillation to lower the boiling temperature and prevent decomposition.

Density and Acidity

Similar to the boiling point, the density and pKa are primarily available as predicted values.

The predicted pKa of approximately 3.46 suggests that this compound is a moderately strong organic acid, a characteristic attributed to the electron-withdrawing nature of the isoxazole ring.

Potentiometric titration is a standard and reliable method for the experimental determination of the acid dissociation constant (pKa).

Caption: Workflow for pKa Determination by Potentiometric Titration.

Trustworthiness of the Protocol: This self-validating system relies on the precise calibration of the pH meter and the accurate standardization of the titrant concentration. The pKa is determined from the midpoint of the titration curve, where the concentrations of the acid and its conjugate base are equal, providing a direct measure of the dissociation constant.

Solubility Profile

The solubility of this compound is a critical parameter for its application in both synthesis and biological assays.

-

Qualitative Solubility: Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[3] It is also soluble in various other organic solvents.[2]

A comprehensive quantitative solubility profile in a range of pharmaceutically relevant solvents is not extensively documented in publicly available literature.

The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.

Sources

An In-depth Technical Guide to 5-Methylisoxazole-3-carboxylic acid: Structure, Analysis, and Application

Abstract

This technical guide provides a comprehensive overview of 5-Methylisoxazole-3-carboxylic acid, a pivotal heterocyclic building block in modern organic synthesis and drug discovery. The document details its fundamental chemical structure, physicochemical properties, and established synthetic and purification methodologies. A significant focus is placed on a multi-faceted analytical approach, outlining protocols and interpretation strategies for spectroscopic (NMR, MS, IR) and chromatographic (HPLC) techniques. This guide is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to facilitate its effective use in a laboratory setting.

Chapter 1: Introduction to this compound

This compound (CAS No. 3405-77-4) is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a methyl group at the 5-position and a carboxylic acid at the 3-position.[1] Its structural simplicity and the reactivity of its functional groups have established it as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2]

The Isoxazole Moiety in Medicinal Chemistry

The isoxazole ring is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[3] Its inclusion in drug candidates can modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity. Numerous FDA-approved drugs, including the anti-inflammatory drug Leflunomide, contain the isoxazole moiety, underscoring its therapeutic relevance.[3] this compound serves as a key precursor in the synthesis of many such compounds.[1][4]

Physicochemical Properties

A precise understanding of the compound's properties is critical for designing synthetic transformations, developing analytical methods, and formulating dosage forms.

| Property | Value | Source(s) |

| CAS Number | 3405-77-4 | [5] |

| Molecular Formula | C₅H₅NO₃ | [1][5] |

| Molecular Weight | 127.10 g/mol | [1][5] |

| Appearance | White to pale yellow crystalline powder | [2][6] |

| Melting Point | 106-110 °C (lit.) | [7] |

| Boiling Point | 312.5±22.0 °C (Predicted) | [5] |

| SMILES String | Cc1cc(no1)C(O)=O | [7] |

| InChI Key | BNMPIJWVMVNSRD-UHFFFAOYSA-N | [7] |

Health and Safety Information

Standard laboratory precautions should be observed when handling this compound. It is advisable to use personal protective equipment (PPE) such as safety glasses and gloves. Store in a cool, dry, well-ventilated area. For detailed information, consult the supplier's Safety Data Sheet (SDS).

Chapter 2: The Chemical Structure

The reactivity and function of this compound are direct consequences of its molecular architecture.

Molecular Structure and Atom Numbering

The structure consists of an aromatic isoxazole ring. The standard IUPAC numbering convention for isoxazole begins with the oxygen atom as position 1 and proceeds toward the nitrogen atom, which is at position 2.

Caption: IUPAC numbering of the this compound structure.

Key Structural Features and Electronic Properties

-

Isoxazole Ring: The ring is an electron-deficient aromatic system. The nitrogen atom acts as an electron-withdrawing group, influencing the acidity of the ring protons and the reactivity of the substituents.

-

Carboxylic Acid Group: This functional group at the C3 position is the primary site for reactions such as esterification, amidation, and conversion to an acid chloride.[2] Its acidity (pKa) is a key parameter for developing HPLC methods and predicting its behavior in different pH environments.

-

Methyl Group: The electron-donating methyl group at the C5 position slightly modulates the electronic properties of the ring.

Chapter 3: Synthesis and Purification

The reliable synthesis of high-purity material is fundamental to its application in research and development. Several synthetic routes have been reported.[1]

Common Synthetic Route: Cycloaddition

One of the most fundamental approaches for constructing the isoxazole framework is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1] A highly effective and common laboratory-scale synthesis involves the reaction of ethyl 2,4-dioxovalerate with hydroxylamine, followed by saponification.[5]

Caption: Two-step synthesis of the target compound from ethyl 2,4-dioxovalerate.

Step-by-Step Laboratory Scale Synthesis Protocol

This protocol is adapted from established procedures.[5]

Step 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

-

To a 500 mL round-bottomed flask, add ethanol (110 mL).

-

Sequentially add sodium bicarbonate (13.2 g, 0.157 mol), hydroxylamine hydrochloride (10.9 g, 0.157 mol), and ethyl 2,4-dioxovalerate (25 g, 0.157 mol).

-

Heat the reaction mixture to reflux and maintain for 4 hours. Monitor reaction completion by TLC.

-

After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to yield the crude ester.

Step 2: Saponification to this compound

-

Dissolve the crude ester from Step 1 in ethanol (55 mL).

-

Slowly add a 10% aqueous solution of sodium hydroxide (60 mL) to the flask.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the ethanol by evaporation under reduced pressure.

-

Dissolve the resulting sodium salt in water (100 mL) and cool in an ice bath.

-

Acidify the solution by slowly adding concentrated hydrochloric acid until a precipitate forms and the pH is ~2.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from ethyl acetate to yield a white crystalline solid (Typical Yield: ~79%).[5]

Chapter 4: Spectroscopic and Spectrometric Analysis

A combination of analytical techniques is required to unambiguously confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

-

Rationale for Solvent Choice: DMSO-d₆ is a common choice as it effectively dissolves the carboxylic acid without proton exchange, allowing for the observation of the acidic proton.

-

-

¹³C NMR (Carbon NMR): This technique identifies all unique carbon environments in the molecule.

Table 2: Expected NMR Signal Assignments (in DMSO-d₆)

| Signal | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Assignment & Rationale |

| -CH₃ | ~2.3 (singlet, 3H) | ~11 | Methyl group protons on C5. It is a singlet as there are no adjacent protons. |

| -CH (ring) | ~6.6 (singlet, 1H) | ~103 | Olefinic proton on C4 of the isoxazole ring. |

| -COOH | ~7.0 (broad singlet, 1H) | ~162 | Acidic proton of the carboxylic acid. The signal is often broad. |

| C3 (ring) | - | ~158 | Quaternary carbon attached to the carboxylic acid. |

| C5 (ring) | - | ~171 | Quaternary carbon attached to the methyl group. |

| C=O | - | ~162 | Carbonyl carbon of the carboxylic acid. |

Note: The reported ¹H NMR shifts are δ 2.3 (3H, s, CH₃), 6.6 (1H, s, CH), 7.0 (1H, s, COOH) in DMSO-d6.[5]

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, further structural information.

-

Rationale for Ionization Technique: Electrospray Ionization (ESI) is ideal for this molecule. In negative ion mode (ESI-), it will readily deprotonate the carboxylic acid to form the [M-H]⁻ ion at m/z 126.1. In positive ion mode (ESI+), the [M+H]⁺ ion at m/z 128.1 can be observed.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition. The calculated exact mass for C₅H₅NO₃ is 127.0269. A measured mass within a few ppm of this value provides high confidence in the assigned formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.

-

O-H Stretch: A very broad absorption is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption peak around 1650-1710 cm⁻¹ corresponds to the carbonyl of the carboxylic acid. A value of 1655 cm⁻¹ has been reported.[5]

-

C=N Stretch: A medium intensity peak around 1500-1600 cm⁻¹ is characteristic of the isoxazole ring.

Chapter 5: Chromatographic Analysis and Quality Control

Chromatography is indispensable for assessing the purity of the compound and for monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound.

-

Method Development Rationale:

-

Column Choice: A C18 reversed-phase column is the standard choice for small polar molecules. The nonpolar stationary phase retains the analyte, which is then eluted by a polar mobile phase.

-

Mobile Phase: A mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical. The acid in the mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and consistent retention times.

-

Detection: UV detection is highly effective. The aromatic isoxazole ring provides strong chromophores, and a detection wavelength around 210-254 nm is generally suitable.

-

A Validated HPLC Protocol for Purity Assessment

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.

Integrated Quality Control Workflow

To ensure the identity, strength, quality, and purity of a synthesized batch, an integrated analytical approach is mandatory.

Caption: Integrated workflow for the quality control of synthesized material.

Chapter 6: Application in Drug Discovery and Development

This compound is not merely a chemical curiosity; it is a key player in the development of therapeutic agents.[1]

Role as a Versatile Building Block

Its carboxylic acid handle allows for facile coupling with amines to form amides, a common linkage in drug molecules. It is used in the preparation of various derivatives, including Raf kinase inhibitors for potential cancer therapies.[1]

Case Study: Leflunomide and its Isomer

While the anti-rheumatic drug Leflunomide is a 5-methylisoxazole-4-carboxamide derivative, the study of its constitutional isomer derived from This compound has provided critical insights into structure-activity and structure-toxicity relationships.[8]

-

Leflunomide (4-Carboxamide): The N-O bond of the isoxazole ring is cleaved during metabolism to form the active metabolite, teriflunomide. This cleavage is also linked to potential liver toxicity.[8]

-

UTL-5b (3-Carboxamide Isomer): In contrast, derivatives of this compound (like UTL-5b) are metabolized differently. The more stable N-O bond is not cleaved; instead, the amide bond is hydrolyzed. These compounds do not inhibit the same enzyme (DHODH) as Leflunomide and exhibit significantly lower acute toxicity, with some derivatives even showing liver-protective effects while retaining anti-inflammatory properties.[8]

This comparison powerfully illustrates how the specific placement of the carboxylic acid group on the isoxazole ring dictates the metabolic fate and toxicological profile of the resulting drug candidates, highlighting the importance of this specific isomer in drug design.

Chapter 7: Conclusion

This compound is a foundational building block whose value is continually proven in medicinal chemistry and organic synthesis. Its straightforward synthesis, combined with a well-defined analytical profile, makes it a reliable and versatile reagent. A thorough understanding of its structure, properties, and analytical characterization, as detailed in this guide, is essential for any scientist aiming to leverage its potential in the discovery and development of novel chemical entities. The distinct metabolic stability of its derivatives compared to its 4-carboxylic acid isomers presents a compelling case for its continued exploration in the design of safer and more effective therapeutics.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of this compound. [Link]

- FAQ. What are the synthesis and applications of this compound?[Link]

- National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed Central. [Link]

- PubChem. 5-Methylisoxazole-4-carboxylic acid.

- Google Patents.

- Google Patents. EP1257270B1 - A method for synthesizing leflunomide.

- Google Patents. US6723855B2 - Method for synthesizing leflunomide.

- Google Patents. WO2001060363A1 - A method for synthesizing leflunomide.

- PubMed. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide.

- Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

- SIELC Technologies. 5-Methylisoxazole-4-carboxylic acid. [Link]

- SpecAU. This compound. [Link]

- The Royal Society of Chemistry.

- Amerigo Scientific. This compound. [Link]

- AMI Scientific. This compound TCI Analytical reagent. [Link]

Sources

- 1. Buy this compound | 3405-77-4 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 3405-77-4 [chemicalbook.com]

- 5. This compound CAS#: 3405-77-4 [m.chemicalbook.com]

- 6. This compound | 3405-77-4 | TCI EUROPE N.V. [tcichemicals.com]

- 7. 5-甲基异噁唑-3-甲酸 | Sigma-Aldrich [sigmaaldrich.com]

- 8. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methylisoxazole-3-carboxylic acid (CAS: 3405-77-4)

Abstract: 5-Methylisoxazole-3-carboxylic acid, with its unique heterocyclic structure, stands as a cornerstone in synthetic organic chemistry.[1] This guide offers a comprehensive exploration of its physicochemical properties, synthesis methodologies, analytical characterization, and pivotal role as a versatile building block, particularly in the realm of medicinal chemistry. We will delve into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a robust framework for utilizing this compound to its fullest potential.

Physicochemical and Structural Properties

This compound (C₅H₅NO₃) is a heterocyclic compound featuring a five-membered isoxazole ring.[1] This ring is substituted at position 5 with a methyl group and at position 3 with a carboxylic acid.[1] The inherent properties of the isoxazole ring—its aromatic stability and electron-deficient nature—coupled with the reactive carboxylic acid moiety, make it a highly valuable intermediate in synthetic chemistry.[1] The methyl group at the C-5 position plays a crucial role in modulating the electronic properties of the molecule, which in turn influences regioselectivity in subsequent chemical reactions.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 3405-77-4 | [2][3] |

| Molecular Formula | C₅H₅NO₃ | [1][2][4] |

| Molecular Weight | 127.10 g/mol | [1][2][4] |

| Appearance | White to pale yellow solid/crystalline powder | [5] |

| Melting Point | 168-174 °C | [1] |

| Solubility | Slightly soluble in DMSO and methanol | [1] |

| pKa | (Not explicitly found, but expected to be in the typical range for carboxylic acids, ~3-5) |

Synthesis and Purification

The construction of the isoxazole framework is a classic endeavor in heterocyclic chemistry. The primary and most fundamental approach for synthesizing this compound involves a 1,3-dipolar cycloaddition reaction.[1]

Primary Synthetic Route: Cycloaddition

The most prevalent synthesis involves the reaction between a compound that can generate a nitrile oxide in situ and an alkyne. A common industrial-scale synthesis involves the reaction of ethyl acetoacetate with hydroxylamine to form the isoxazole ring, followed by hydrolysis of the ester to yield the carboxylic acid.

A more direct, though multistep, laboratory preparation can be achieved as follows:

-

Step 1: Formation of the Intermediate Diketone. Acetone and diethyl oxalate are reacted in the presence of a strong base like sodium ethoxide. This Claisen condensation forms ethyl 2,4-dioxopentanoate.[6]

-

Step 2: Cyclization with Hydroxylamine. The resulting diketone intermediate is then reacted with hydroxylamine hydrochloride. The hydroxylamine attacks the carbonyl groups, leading to a cyclization and dehydration event that forms the ethyl 5-methylisoxazole-3-carboxylate.

-

Step 3: Saponification. The ethyl ester is hydrolyzed to the desired carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by acidification to protonate the carboxylate.[6]

Causality of Choices: The use of sodium ethoxide in Step 1 is critical as it is a strong, non-nucleophilic base (relative to the ester enolate) that efficiently deprotonates the alpha-carbon of acetone, initiating the condensation. The subsequent acidic workup quenches the reaction and neutralizes the excess base.[6] In Step 3, saponification is a standard and high-yielding method for ester hydrolysis. Acidification with a non-coordinating acid like citric acid or dilute HCl is necessary to isolate the final product in its neutral carboxylic acid form.[6]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Recommended Purification Protocol

High purity is essential for subsequent applications, especially in drug synthesis. The primary method for purifying the final product is recrystallization .

Step-by-Step Protocol:

-

Solvent Selection: Identify a suitable solvent system. A good system is one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol/water or isopropanol/water mixtures are often effective.

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent (or solvent mixture) to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The process can be completed by placing the flask in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold solvent to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum, preferably in a desiccator or vacuum oven at a moderate temperature (e.g., 50-60°C), until a constant weight is achieved.

Self-Validation: The success of the purification is validated by determining the melting point of the dried crystals. A sharp melting point in the expected range (168-174 °C) indicates high purity.[1] Further confirmation is achieved via HPLC analysis, which should show a single major peak.[7]

Analytical Characterization

Comprehensive characterization is vital to confirm the identity and purity of the synthesized compound.

Table 2: Spectroscopic Data Summary

| Technique | Expected Features |

| ¹H NMR | - Singlet for the methyl (CH₃) protons (~2.5 ppm).- Singlet for the isoxazole ring proton (C4-H) (~6.5-7.0 ppm).- Broad singlet for the carboxylic acid proton (COOH) (>10 ppm, can be variable and exchange with D₂O). |

| ¹³C NMR | - Signal for the methyl carbon (~12 ppm).- Signal for the C4 of the isoxazole ring (~105-110 ppm).- Signals for the C3 and C5 carbons of the ring (~155-170 ppm).- Signal for the carboxylic acid carbonyl carbon (~160-165 ppm). |

| IR (Infrared) | - Very broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹).- Sharp C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).- C=N and C=C stretching from the isoxazole ring (~1500-1650 cm⁻¹). |

| Mass Spec (MS) | - Molecular ion peak [M]+ at m/z 127.[8]- A weak molecular ion peak is common for carboxylic acids.[8]- Key fragmentation may include the loss of -OH (m/z 110) and -COOH (m/z 82). |

Note: NMR chemical shifts are approximate and can vary based on the solvent used.[9]

Chemical Reactivity and Synthetic Utility

The power of this compound lies in its dual reactivity: the carboxylic acid handle and the stable heterocyclic core.

Reactions of the Carboxylic Acid

The -COOH group is readily transformed into a variety of other functional groups, making it an ideal anchor point for building more complex molecules.

-

Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.[1]

-

Amidation: The most critical reaction for pharmaceutical applications. The carboxylic acid is first activated, typically by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[10][11] This highly reactive intermediate is then coupled with a primary or secondary amine to form a stable amide bond. This is the key step in the synthesis of drugs like Leflunomide.[10][11][12]

-

Decarboxylation: Under harsh heating conditions, the carboxylic acid group can be removed to yield 5-methylisoxazole.[1][13]

Role as a Synthetic Intermediate

The molecule's structure makes it a valuable synthon for creating a diverse range of compounds.

Caption: Synthetic utility of this compound.

Applications in Medicinal Chemistry

The 5-methylisoxazole moiety is a privileged scaffold in drug discovery. Its presence can confer favorable pharmacokinetic properties, such as improved bioavailability and metabolic stability.[1]

Case Study: Leflunomide and Teriflunomide

Perhaps the most prominent application of a derivative of this core structure is in the synthesis of Leflunomide , a disease-modifying antirheumatic drug (DMARD).[14][15] Leflunomide is N-(4'-trifluoromethylphenyl)-5-methylisoxazole-4 -carboxamide. While it is the 4-carboxylic acid isomer that is used for Leflunomide, the synthesis and reactivity principles are identical and showcase the utility of this chemical family.[10][11][14]

Leflunomide is a prodrug that is rapidly converted in the body to its active metabolite, Teriflunomide .[14] Teriflunomide exerts its therapeutic effect by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) .[10][14]

Mechanism of Action: DHODH Inhibition

DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA.[10][14] Rapidly dividing cells, such as activated lymphocytes that drive autoimmune diseases like rheumatoid arthritis, are heavily dependent on this pathway.[14] By inhibiting DHODH, Teriflunomide depletes the pyrimidine pool available to these cells, leading to cell cycle arrest in the G1 phase and curbing their proliferation.[14] This anti-proliferative effect reduces the inflammation and joint damage characteristic of the disease.

Caption: Mechanism of action for Leflunomide/Teriflunomide.

Other Research Applications

Beyond Leflunomide, this compound and its derivatives are actively being investigated in other therapeutic areas:

-

Kinase Inhibitors: It serves as a building block for aminopyrazole amide derivatives that have shown activity as Raf kinase inhibitors, which are targets in cancer therapy, particularly for melanoma.[1]

-

General Organic Synthesis: It is a key intermediate for creating a wide array of more complex heterocyclic compounds for applications in medicinal chemistry, materials science, and agricultural chemistry.[1]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[16]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[16] Use in a well-ventilated area or under a fume hood.[16]

-

Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[16] Ensure eyewash stations and safety showers are readily accessible.[16]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[16] A cool, dark place is recommended.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[16]

Conclusion

This compound is far more than a simple chemical intermediate. Its robust synthesis, well-defined reactivity, and the proven biological significance of its derivatives establish it as a high-value scaffold for innovation. For researchers in drug discovery and organic synthesis, a thorough understanding of this molecule's properties and potential is a critical asset, enabling the accelerated development of novel, complex, and potentially life-changing molecules.

References

- FAQ. What are the synthesis and applications of this compound?[Link]

- Google Patents. (2001). WO2001060363A1 - A method for synthesizing leflunomide.

- Google Patents. (2004). US6723855B2 - Method for synthesizing leflunomide.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of this compound. [Link]

- Solanki, P. V., et al. (2015). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs-Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. World Journal of Pharmaceutical Sciences. [Link]

- Journal of Biomedical Research & Environmental Sciences.

- Ningbo Inno Pharmchem Co., Ltd. (2025, October 13).

- ResearchGate. Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid. [Link]

- Royal Society of Chemistry.

- NIH National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5613. [Link]

- YouTube. (2023, January 25).

Sources

- 1. Buy this compound | 3405-77-4 [smolecule.com]

- 2. This compound 3405-77-4 [sigmaaldrich.com]

- 3. 5-甲基异噁唑-3-甲酸 | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [wap.guidechem.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. m.youtube.com [m.youtube.com]

- 9. rsc.org [rsc.org]

- 10. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]

- 11. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]

- 12. wjpsonline.com [wjpsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

Spectroscopic data for 5-Methylisoxazole-3-carboxylic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methylisoxazole-3-carboxylic Acid

Abstract

This compound (CAS No. 3405-77-4) is a pivotal heterocyclic compound, recognized as a key building block in medicinal chemistry and a metabolite of the anti-arthritic drug Leflunomide.[1] Its structural integrity is paramount for its function and downstream applications. This guide provides a comprehensive analysis of the core spectroscopic data required for the unambiguous identification and characterization of this molecule. As a senior application scientist, this document synthesizes foundational spectroscopic principles with practical, field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Overview

This compound possesses a five-membered isoxazole ring, which is an aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The ring is substituted with a methyl group at the C5 position and a carboxylic acid group at the C3 position. This arrangement of functional groups dictates the molecule's chemical reactivity and is responsible for its characteristic spectroscopic signature.

-

IUPAC Name: 5-methyl-1,2-oxazole-3-carboxylic acid

The structural confirmation relies on a synergistic approach, using multiple spectroscopic techniques to probe different aspects of the molecule's framework.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a definitive structural map can be constructed.

Experimental Protocol: NMR Data Acquisition

A robust protocol for NMR analysis is critical for obtaining high-resolution, reproducible data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the carboxylic acid and allows for the observation of the exchangeable acidic proton.[1]

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a direct count and connectivity map of the hydrogen atoms in the molecule. The spectrum of this compound is remarkably simple and confirmatory.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 13.5 - 14.0 (approx.) | Broad Singlet | 1H | -COOH |

| 6.6 | Singlet | 1H | C4-H |

| 2.3 | Singlet | 3H | C5-CH₃ |

-

Interpretation of Causality:

-

-COOH Proton (δ ~13.5-14.0): The carboxylic acid proton is highly deshielded, appearing far downfield. Its signal is typically broad due to hydrogen bonding and chemical exchange with trace water in the solvent. While one source notes a signal at 7.0 ppm, this is unusually low for a carboxylic acid proton in DMSO and may represent an averaged signal under specific conditions; a value above 13 ppm is more characteristic.[1]

-

Isoxazole Proton (C4-H, δ 6.6): This lone proton on the aromatic isoxazole ring resides in a region typical for heterocyclic aromatic protons. It appears as a sharp singlet because it has no adjacent protons within a three-bond distance to couple with.

-

Methyl Protons (C5-CH₃, δ 2.3): The three protons of the methyl group are equivalent and appear as a sharp singlet. This chemical shift is consistent with a methyl group attached to an sp²-hybridized carbon within an aromatic system.

-

¹³C NMR Spectral Analysis

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~170 | C5 | The C5 carbon, attached to both oxygen and a methyl group, is expected to be the most downfield ring carbon. In 3,5-diphenylisoxazole, C5 is at 170.3 ppm.[6] |

| ~161 | -COOH | The carboxylic acid carbonyl carbon typically appears in the 160-170 ppm range. |

| ~158 | C3 | The C3 carbon, attached to the electronegative nitrogen and the carboxylic acid, is significantly deshielded. In related isoxazoles, this carbon often appears between 158-163 ppm.[5][6] |

| ~105 | C4 | The C4 carbon, bonded to a hydrogen, is the most upfield of the ring carbons. In various isoxazoles, its chemical shift is consistently found between 97-105 ppm.[5][6] |

| ~12 | -CH₃ | The methyl carbon is expected to be far upfield, consistent with typical sp³-hybridized carbons. In 5-(4-Methoxyphenyl)-3-methylisoxazole, the methyl carbon signal is at 11.4 ppm.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is standard. A small amount of the compound is intimately mixed with dry potassium bromide powder and compressed under high pressure to form a transparent disc.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

IR Spectrum Analysis

The IR spectrum of this compound provides clear evidence for its key functional groups.

Table 3: Key IR Absorption Bands (KBr Pellet) [1]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3149 (Broad) | O-H Stretch | Carboxylic Acid |

| ~1655 | C=O Stretch | Carboxylic Acid |

| ~1600-1450 | C=C & C=N Stretch | Isoxazole Ring |

| ~1420 | N-O Stretch | Isoxazole Ring |

-

Interpretation of Causality:

-

O-H Stretch (~3149 cm⁻¹): This very broad and intense absorption is the hallmark of the hydroxyl group of a carboxylic acid involved in strong intermolecular hydrogen bonding, typically forming a dimeric structure in the solid state.

-

C=O Stretch (~1655 cm⁻¹): The strong, sharp peak at this frequency is characteristic of a carbonyl group in a carboxylic acid that is conjugated with the aromatic isoxazole ring. Conjugation lowers the vibrational frequency from the typical ~1710 cm⁻¹ for a saturated carboxylic acid.

-

Ring Vibrations (~1600-1450 cm⁻¹): These absorptions correspond to the stretching vibrations of the C=C and C=N bonds within the aromatic isoxazole ring.

-

N-O Stretch (~1420 cm⁻¹): This band is indicative of the N-O bond stretching within the isoxazole heterocycle.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues based on the molecule's fragmentation pattern upon ionization.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: Electron Ionization (EI) is a common technique for small molecules. It involves bombarding the sample with high-energy electrons, causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Mass Spectrum Analysis

The mass spectrum confirms the molecular weight and helps piece together the molecule's structure.

-

Molecular Ion Peak ([M]⁺): The molecular weight is 127.10 g/mol . Therefore, the molecular ion peak is expected at m/z = 127 .[2][3][4] This is the most critical data point, confirming the elemental composition.

-

Predicted Fragmentation Pathway: The fragmentation of the molecular ion is a self-validating process that reflects the underlying chemical structure. The carboxylic acid and methyl-substituted isoxazole ring provide predictable cleavage points.

Caption: A plausible EI fragmentation pathway for this compound.

-

Loss of Carbon Dioxide (CO₂): A very common fragmentation for carboxylic acids is the loss of CO₂ (44 Da), leading to a fragment ion at m/z = 83 .

-

Loss of Methyl Radical (•CH₃): The resulting ion at m/z 83 can then lose a methyl radical (15 Da), yielding a fragment at m/z = 68 .

-

Ring Cleavage: Subsequent fragmentation can involve the characteristic cleavage of the isoxazole ring, such as the loss of hydrogen cyanide (HCN, 27 Da), leading to smaller fragments like the one at m/z = 39 .

Conclusion

The collective evidence from NMR, IR, and Mass Spectrometry provides an unambiguous and robust characterization of this compound. The ¹H NMR confirms the presence and arrangement of all protons, the predicted ¹³C NMR spectrum aligns with the carbon skeleton, the IR spectrum definitively identifies the carboxylic acid and isoxazole functional groups, and mass spectrometry validates the molecular weight and plausible fragmentation. This multi-faceted spectroscopic approach ensures the identity and purity of the compound, a critical requirement for its application in research and development.

References

- Beilstein Journal of Organic Chemistry. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives.

- Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]

- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88245, Methyl 5-methylisoxazole-3-carboxylate.

- MDPI. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 19(7), 9871-9881. [Link]

- Ross, N. J., et al. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.

- Supporting Information for Synthesis of Isoxazoles. (n.d.).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1425240, 5-Methylisoxazole-4-carboxylic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76947, 3-Methyl-5-isoxazolecarboxylic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76677, Ethyl 5-methylisoxazole-3-carboxylate.

Sources

An In-depth Technical Guide to the Solubility of 5-Methylisoxazole-3-carboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-methylisoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical chemistry and organic synthesis.[1] As a key building block for various bioactive molecules, including potential anti-inflammatory agents and Raf kinase inhibitors for cancer therapy, understanding its solubility is paramount for drug development, formulation, and synthesis optimization.[1] This document delineates the theoretical principles governing its solubility, provides qualitative solubility data, and presents a detailed, field-proven experimental protocol for quantitative solubility determination. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of this compound's physicochemical properties.

Introduction: The Significance of this compound

This compound (C₅H₅NO₃, MW: 127.10 g/mol ) is a versatile heterocyclic compound featuring an isoxazole ring substituted with a methyl group and a carboxylic acid functional group.[1][2] Its structural attributes make it a valuable precursor in the synthesis of complex heterocyclic systems and bioactive molecules.[1] The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[3][4][5][6] Poor solubility can lead to unpredictable results in in vitro assays, hinder formulation development, and result in suboptimal drug absorption.[4][5] Therefore, a thorough characterization of the solubility of this compound in various organic solvents is an essential first step in its journey from a promising molecule to a viable therapeutic agent.[6][]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₃ | [1][2] |

| Molecular Weight | 127.10 g/mol | [1][2] |

| Melting Point | 106-110 °C | |

| Appearance | Off-white to pale beige solid | [8] |

| pKa (Predicted) | 3.46 ± 0.10 | [8] |

Theoretical Framework of Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The fundamental principle of "like dissolves like" provides a strong predictive foundation.[9][10][11] This principle states that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[9][10][11]

The molecular structure of this compound possesses both polar and non-polar characteristics:

-

Polar Moieties: The carboxylic acid group (-COOH) and the isoxazole ring (containing nitrogen and oxygen atoms) are highly polar.[12][13] The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the heteroatoms in the isoxazole ring can act as hydrogen bond acceptors.[14][15] These groups facilitate strong dipole-dipole interactions and hydrogen bonding with polar solvents.[14][15]

-

Non-polar Moiety: The methyl group (-CH₃) is non-polar and contributes to hydrophobic character.

The balance between these competing features dictates the compound's solubility profile.

Diagram: Molecular Structure and Intermolecular Interactions

Caption: Workflow for the shake-flask method.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation is reached. [16] * Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the suspensions to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the solution using a syringe filter (ensure the filter material is compatible with the solvent and does not adsorb the compound). [17]

-

-

Sample Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated and calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. [17][18]HPLC is often preferred as it can separate the analyte from any potential impurities or degradation products. [17]

-

-

Calculation:

-

Calculate the solubility of this compound in the original solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

-

Self-Validating System and Controls:

-

Time to Equilibrium: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). [16]The solubility value should plateau, indicating that equilibrium has been established.

-

Solid State Analysis: It is advisable to analyze the solid material remaining after the experiment (e.g., by DSC or XRPD) to ensure that the compound has not changed its crystalline form or solvated during the experiment.

-

pH Measurement (for aqueous-buffered systems): For solubility determination in buffered aqueous solutions, the pH should be measured before and after the experiment to ensure it has remained constant. [17]

Conclusion

While quantitative solubility data for this compound in a broad spectrum of organic solvents remains to be exhaustively documented in the public domain, a strong predictive understanding can be derived from its molecular structure. Its amphipathic nature, with a dominant polar carboxylic acid and isoxazole moiety, suggests favorable solubility in polar protic and aprotic solvents and poor solubility in non-polar media. For drug development professionals and researchers, the detailed shake-flask protocol provided herein offers a robust and reliable method for generating the precise quantitative data necessary for formulation, synthesis, and preclinical evaluation.

References

- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?[Link]

- BioAssay Systems. Shake Flask Method Summary. [Link]

- Dissolution Technologies. (2014, May). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

- Solubility of Things. Isoxazole. [Link]

- University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- EXPERIMENT 1 DETERMIN

- Khan Academy. Solubility of organic compounds. [Link]

- National Center for Biotechnology Information. 5-Methylisoxazole-4-carboxylic acid.

- Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

- ResearchGate. (n.d.). Effect of Solvent on the Photophysical Properties of Isoxazole Derivative of Curcumin: A combined Spectroscopic and Theoretical Study. [Link]

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

- eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids. [Link]

- Study.com. Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain. [Link]

- Pearson.

- Solubility of Organic Compounds. (2023, August 31). [Link]

- Der Pharmacia Lettre. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. [Link]

- ResearchGate. (2025, August 6).

- YouTube. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility?[Link]

- Study.com. How does polarity affect solubility?[Link]

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

Sources

- 1. Buy this compound | 3405-77-4 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 8. This compound CAS#: 3405-77-4 [m.chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. chem.ws [chem.ws]

- 11. m.youtube.com [m.youtube.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. homework.study.com [homework.study.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 16. quora.com [quora.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. researchgate.net [researchgate.net]

5-Methylisoxazole-3-carboxylic acid melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylisoxazole-3-carboxylic Acid

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the core physicochemical properties of this compound. The focus is on its melting and boiling points, providing not only the established values but also detailed, field-proven methodologies for their accurate determination.

Introduction: The Significance of this compound

This compound (CAS No: 3405-77-4) is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a methyl group at the 5-position and a carboxylic acid at the 3-position.[1][2] Its molecular structure, with the formula C₅H₅NO₃, makes it a versatile and valuable building block in synthetic organic chemistry.[1][3] This compound serves as a crucial intermediate in the development of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]

Its applications are notable in medicinal chemistry, where it is used in the synthesis of various therapeutic agents. For instance, it is a reactant for preparing aminopyrazole amide derivatives that act as Raf kinase inhibitors, which are significant in cancer therapy research, especially for melanoma.[1][4] Furthermore, it has been investigated for its potential as an anti-inflammatory agent and its ability to modulate various biological pathways.[1] Given its role in the synthesis of high-value compounds, the precise characterization of its physical properties, such as melting and boiling points, is paramount for ensuring purity, reproducibility in reactions, and overall quality control.

Core Physicochemical Properties

A summary of the key physical and chemical data for this compound is presented below. These values are critical for handling, storage, and application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 3405-77-4 | [3][4] |

| Molecular Formula | C₅H₅NO₃ | [1][3] |

| Molecular Weight | 127.10 g/mol | [3][5] |

| Appearance | White to almost white or pale yellow powder/crystal | [2][5] |

| Melting Point | 106-110 °C; 168-174 °C (Varies by source and purity) | [3][5][6] |

| Boiling Point | 312.5±22.0 °C (Predicted) | [6] |

| Purity | Typically >98.0% (by HPLC) | [5] |

Note: The wide range in reported melting points highlights the critical importance of empirical verification, as purity and crystalline form can significantly influence this value.

Melting Point Determination: A Self-Validating Protocol

The melting point is one of the most fundamental criteria for determining the purity of a crystalline solid.[7] A pure compound exhibits a sharp, well-defined melting point range (typically 0.5-1.0°C), whereas the presence of impurities will depress the melting point and broaden the range.[7]

Underlying Principle: The Causality of Melting

Melting occurs when a substance transitions from a solid to a liquid. This requires overcoming the intermolecular forces that maintain the rigid crystal lattice structure. In a pure substance, these forces are uniform, requiring a specific amount of thermal energy to break them, resulting in a sharp melting point. Impurities disrupt this uniform lattice, weakening the overall structure and requiring less energy to break apart, thus lowering and broadening the melting range.

Experimental Protocol: Capillary Method

The capillary method is the most common and reliable technique for melting point determination in a research setting.[8]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Grinding in a mortar and pestle may be necessary.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm in height) should be forced into the tube.[9]

-

Packing the Sample: Drop the capillary tube, sealed-end down, through a long, narrow glass tube onto a hard surface. This will pack the sample tightly at the bottom.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[9]

-

Heating and Determination:

-

Rapid Heating (Approximate Value): If the melting point is unknown, heat the sample at a medium rate to get an approximate value. A fresh sample must be used for the accurate determination.[9]

-

Slow Heating (Accurate Value): Heat rapidly to about 20°C below the expected melting point.[9] Then, decrease the heating rate to approximately 1-2°C per minute.

-

Causality: A slow heating rate is critical to ensure thermal equilibrium between the heating block, the thermometer, and the sample itself. Heating too quickly will cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.[9]

-

-

Observation and Recording:

-

Record the temperature (T₁) at which the first droplet of liquid is observed.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

Workflow Visualization

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: Challenges and Methodology

The boiling point is the temperature at which a liquid's vapor pressure equals the external atmospheric pressure.[10] It is a characteristic physical property that depends on the strength of intermolecular forces. For this compound, the reported boiling point is a predicted value of 312.5°C, which is quite high.[6] At such temperatures, organic molecules, especially those with carboxylic acid groups, are prone to decomposition. Therefore, experimental determination would likely require vacuum distillation to measure the boiling point at a reduced pressure.

Principle of Micro-Boiling Point Determination

For small quantities of a substance, a micro-boiling point method using a capillary tube is effective. The principle relies on trapping the substance's vapor in an inverted capillary. When the temperature reaches the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure. As the apparatus cools, the vapor pressure drops, and the external pressure forces the liquid back into the capillary. The temperature at which this occurs is the boiling point.[11]

Experimental Protocol: Micro-Capillary Method

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into a fusion tube.

-

Apparatus Setup:

-

Take a standard melting point capillary tube and seal one end in a flame.

-

Place this small capillary tube into the fusion tube containing the liquid, with the open end facing down.

-

Attach the fusion tube to a thermometer.

-

-

Heating:

-

Immerse the assembly in a heating bath (like a Thiele tube with mineral oil) or a metal heating block.[11]

-

Heat the bath gently and steadily.

-

-

Observation:

-

As the temperature increases, a stream of air bubbles will first emerge from the inverted capillary.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will be observed as the liquid boils and its vapor fills the capillary.[11]

-

-

Cooling and Recording:

Workflow Visualization

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

The accurate determination of the melting and boiling points of this compound is a non-negotiable aspect of quality control in both academic research and industrial drug development. While reference values provide a baseline, empirical verification using standardized protocols, such as the capillary methods detailed herein, is essential for validating the purity and identity of the compound. Understanding the principles behind these techniques allows scientists to interpret results critically and ensure the integrity of their synthetic and developmental workflows.

References

- Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

- JoVE. (2020, March 26). Video: Boiling Points - Concept. [Link]

- University of Calgary.

- SSERC.

- University of Calgary.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of this compound. [Link]

- BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

- University of Calgary. Micro-boiling point measurement. [Link]

- Clarion University.

- Chemistry LibreTexts. (2022, April 7). 6.

Sources

- 1. Buy this compound | 3405-77-4 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-甲基异噁唑-3-甲酸 | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-メチルイソオキサゾール-3-カルボン酸 | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 3405-77-4 | TCI EUROPE N.V. [tcichemicals.com]

- 6. This compound CAS#: 3405-77-4 [m.chemicalbook.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. uomus.edu.iq [uomus.edu.iq]

The Biological Versatility of 5-Methylisoxazole-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Versatile Heterocycle

5-Methylisoxazole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.[1] Its isoxazole core, a five-membered ring containing adjacent nitrogen and oxygen atoms, serves as a valuable scaffold in the design of novel therapeutic agents.[2] This is attributed to the isoxazole moiety's ability to engage in various biological interactions, leading to a broad spectrum of activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] While often utilized as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs), this compound itself possesses intrinsic biological activities that warrant in-depth investigation.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, complete with mechanistic insights and detailed experimental protocols for its evaluation.

Anti-inflammatory Activity and Cardioprotection: A Mechanistic Perspective

A notable biological activity of this compound is its anti-inflammatory effect.[3] This activity is believed to be a key contributor to its observed cardioprotective properties, particularly in mitigating doxorubicin-induced cardiac toxicity.[3]

Mechanism of Action: Modulation of TNF-α

Research suggests that the anti-inflammatory effects of this compound are, at least in part, mediated through the modulation of tumor necrosis factor-alpha (TNF-α), a pivotal pro-inflammatory cytokine.[3][4] Elevated levels of TNF-α are associated with a variety of inflammatory conditions and can contribute to cardiac damage. By reducing the production or activity of TNF-α, this compound can dampen the inflammatory cascade, thereby protecting tissues from inflammation-mediated damage. The precise molecular interactions through which this compound modulates TNF-α signaling are an active area of investigation.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of a compound.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats (180-220 g) for at least one week under standard laboratory conditions.

-

Compound Preparation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). A positive control, such as indomethacin (5 mg/kg), should also be prepared.[5]

-

Grouping and Administration: Divide the animals into groups: vehicle control, positive control, and test groups receiving different doses of this compound. Administer the compounds intraperitoneally or orally.[5]

-

Induction of Edema: Thirty minutes after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[5][6]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5]

-

Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Antitubercular Potential: A Focus on Derivatives

While the parent compound's direct activity against Mycobacterium tuberculosis is not extensively documented, derivatives of this compound have demonstrated significant antitubercular properties. Specifically, 5-methylisoxazole-3-carboxamide derivatives have shown promising activity against the H37Rv strain of M. tuberculosis.[6]

| Compound | Derivative | MIC (µM) against M. tuberculosis H37Rv |

| 1 | 5-methylisoxazole-3-carboxamide derivative 10 | 3.125 |

| 2 | 5-methylisoxazole-3-carboxamide derivative 14 | 3.125 |

| 3 | 5-methylisoxazole-3-carboxamide derivative 9 | 6.25 |

| 4 | 5-methylisoxazole-3-carboxamide derivative 13 | 6.25 |

Experimental Workflow: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay widely used for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Caption: Inhibition of the Raf/MEK/ERK signaling pathway.

Experimental Protocol: c-Raf Kinase Assay

A common method to assess the inhibitory potential of compounds against Raf kinases is through a luminescent kinase assay.

-

Reagent Preparation: Thaw and prepare the 5x Kinase assay buffer, ATP, and 5x Raf substrate. If required, add DTT to the kinase buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor. The final DMSO concentration in the reaction should be ≤1%.

-

Reaction Setup: In a 96-well plate, add the test inhibitor, positive control (enzyme only), and blank (buffer only).

-

Enzyme Addition: Dilute the c-Raf enzyme in 1x Kinase assay buffer and add to the "Positive Control" and "Test Inhibitor" wells.

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Detection: Add a kinase detection reagent (e.g., Kinase-Glo® Max) to each well.

-

Luminescence Reading: Incubate at room temperature for 15 minutes and read the luminescence using a microplate reader.

-

Data Analysis: Subtract the "Blank" reading from all other readings and calculate the percent inhibition.

Additional Biological Activities

Xanthine Oxidase Inhibition

Derivatives of this compound have been investigated as inhibitors of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the production of uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.5), the test compound, and xanthine oxidase enzyme solution.

-

Pre-incubation: Pre-incubate the mixture at 25°C for 15 minutes.

-

Initiation: Start the reaction by adding the substrate, xanthine.

-

Measurement: Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition by comparing the rate of uric acid production in the presence of the inhibitor to the rate of the uninhibited enzyme.

Antioxidant Activity: Free Radical Scavenging

This compound has been shown to scavenge hydroxyl free radicals, thereby protecting cells from oxidative damage. [7] Experimental Protocol: DPPH Radical Scavenging Assay

-

DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction: Mix the test compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_c - A_s) / A_c] x 100 Where A_c is the absorbance of the control (DPPH solution without the test compound) and A_s is the absorbance of the sample.

Application in Dry Eye Disease